Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate

Vue d'ensemble

Description

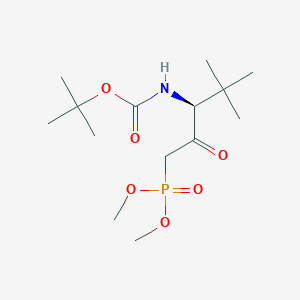

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is a complex organic compound that features a phosphonate group, a tert-butoxycarbonyl (Boc) protected amino group, and a dimethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino intermediate. This intermediate is then subjected to a series of reactions, including phosphorylation, to introduce the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Free amines and their derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate serves as a precursor in the synthesis of various bioactive molecules. Its phosphonate group is particularly valuable in drug design due to its ability to mimic phosphate esters, which are crucial in biological systems.

1.1. Synthesis of Peptide Derivatives

This compound has been utilized in synthesizing peptide derivatives that can selectively target specific biological markers. For example, its derivatives have been explored for use in magnetic resonance imaging (MRI) to enhance the visualization of amyloid plaques associated with Alzheimer's disease. The incorporation of gadolinium into peptide structures allows for improved imaging contrast and specificity in targeting amyloid aggregates .

1.2. Antiviral and Anticancer Applications

Research indicates that phosphonates similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Additionally, compounds with such structures have shown promise in anticancer therapies by interfering with cellular signaling pathways essential for tumor growth .

Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly for creating complex organic molecules.

2.1. Phosphonylation Reactions

The compound can participate in phosphonylation reactions, where it acts as a phosphonate donor to introduce phosphonate groups into organic substrates. This is particularly useful in the synthesis of phosphonates that have applications in agriculture and pharmaceuticals .

2.2. Asymmetric Synthesis

Due to its chiral center, this compound can be employed in asymmetric synthesis processes to produce enantiomerically pure compounds, which are essential in drug development and other chemical applications .

Case Study 1: MRI Imaging Probes

In a study focusing on the development of MRI imaging probes for Alzheimer's disease diagnosis, derivatives of this compound were synthesized to improve binding affinity to amyloid plaques. The results demonstrated enhanced imaging capabilities and specificity compared to existing probes .

Case Study 2: Antiviral Research

Research involving the antiviral properties of phosphonates revealed that derivatives of this compound showed significant activity against specific viral strains by inhibiting key enzymes involved in viral replication . This highlights the potential of this compound class in developing new antiviral therapies.

Mécanisme D'action

The mechanism of action of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl((3S)-4,4-dimethyl-3-amino-2-oxopentyl)-phosphonate: Lacks the Boc protection, making it more reactive.

Dimethyl((3S)-4,4-dimethyl-3-(acetylamino)-2-oxopentyl)-phosphonate: Features an acetyl-protected amino group instead of Boc.

Dimethyl((3S)-4,4-dimethyl-3-(benzylamino)-2-oxopentyl)-phosphonate: Contains a benzyl-protected amino group.

Uniqueness

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis and drug development.

Activité Biologique

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate (CAS Number: 176504-89-5) is a phosphonate compound with significant biological activity. Its structure includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which enhances its biochemical interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H28NO6P |

| Molecular Weight | 337.35 g/mol |

| Boiling Point | 429.1 ± 30.0 °C |

| Density | 1.101 ± 0.06 g/cm³ |

| pKa | 11.04 ± 0.46 |

| Storage Conditions | 2-8 °C |

This compound acts primarily through the modulation of enzyme activity and receptor interactions. The presence of the Boc group allows for selective binding to specific receptors, enhancing its efficacy in various biological systems.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cellular signaling and growth.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Antitumor Activity : In vitro studies have indicated potential antitumor effects, particularly in specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotection :

- In a model of oxidative stress-induced neuronal damage, the compound showed protective effects by reducing cell death and maintaining mitochondrial function. This was attributed to its ability to modulate reactive oxygen species (ROS) levels.

-

Antimicrobial Activity :

- Tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of phosphonate compounds:

- Structure-Activity Relationship (SAR) : Variations in the Boc group and the alkyl chain length significantly influence the compound's potency against different biological targets.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to understand its bioavailability and therapeutic potential better.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGNGDYZKMFCMO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427340 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-89-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[2-(dimethoxyphosphinyl)acetyl]-2,2-dimethylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176504-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.